molecular formula C18H23NO2S B3261681 N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 346704-42-5

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3261681
CAS No.: 346704-42-5
M. Wt: 317.4 g/mol
InChI Key: IJMUTGZZIGWUMR-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-ethyl-6-methylaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions, such as with lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s aromatic structure allows it to interact with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:

    Acetochlor: A chloroacetanilide herbicide with a similar aromatic structure but different functional groups and applications.

    Metolachlor: Another chloroacetanilide herbicide with a similar mechanism of action but different chemical structure.

    N-(2-ethyl-6-methylphenyl)acetamide: A related compound with similar aromatic and amide groups but lacking the sulfonamide functionality.

These comparisons highlight the unique properties and applications of this compound, particularly its potential in medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-6-16-9-7-8-13(3)17(16)19-22(20,21)18-14(4)10-12(2)11-15(18)5/h7-11,19H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMUTGZZIGWUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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